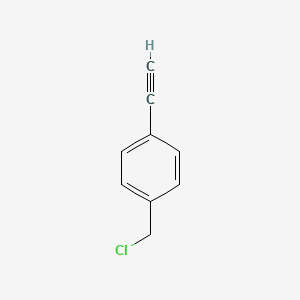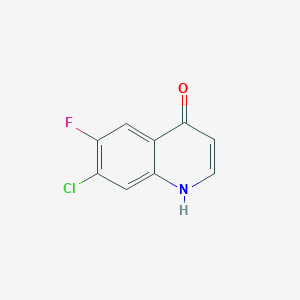![molecular formula C14H14N2O3S B3045451 (E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate CAS No. 107445-22-7](/img/structure/B3045451.png)
(E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activity
(E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate and its derivatives have been studied for their antimicrobial properties. For instance, a study synthesized and evaluated a related compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, for its antimicrobial activity. This compound was found effective against various microbial strains, showcasing its potential in antimicrobial applications (Elangovan, Sowrirajan, Manoj, & Kumar, 2021). Similarly, other studies have focused on synthesizing novel sulfonamide derivatives with antimicrobial properties (Poręba, Pawlik, Rembacz, Kurowska, Matuszyk, & Długosz, 2015), and some have also shown promising anticancer activities (Debbabi, Bashandy, Al‐Harbi, Aljuhani, & Al-Saidi, 2017).
Chemical Synthesis and Structural Analysis
Studies have explored the synthesis and structural analysis of compounds related to this compound. For example, Tarabová et al. (2010) investigated the chemical reactions and structure of benzofuro(3,2-c)pyridine derivatives, which are structurally similar to the compound (Tarabová, Titiš, Prónayová, Gatial, & Krutošíková, 2010).
Catalytic Applications and Material Science
Research has also delved into the potential catalytic applications of these compounds. For instance, Tamaddon and Azadi (2018) described the use of a related protic ionic liquid, including a pyridine and sulfonate moiety, for the synthesis of 2-amino-3-cyanopyridines, indicating its role as a bi-functional catalyst (Tamaddon & Azadi, 2018). Additionally, studies like those by Liu et al. (2013) have investigated the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties, highlighting applications in material science (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(pyridin-4-yl)ethanone to form the intermediate 1-(4-methylbenzenesulfonyl)-1-(pyridin-4-yl)ethanone, which is then reacted with hydrazine hydrate to form the final product.", "Starting Materials": [ "4-methylbenzenesulfonyl chloride", "1-(pyridin-4-yl)ethanone", "hydrazine hydrate" ], "Reaction": [ "Step 1: 4-methylbenzenesulfonyl chloride is reacted with 1-(pyridin-4-yl)ethanone in the presence of a base such as triethylamine to form the intermediate 1-(4-methylbenzenesulfonyl)-1-(pyridin-4-yl)ethanone.", "Step 2: The intermediate is then reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form the final product, (E)-[1-(pyridin-4-yl)ethylidene]amino 4-methylbenzene-1-sulfonate." ] } | |
Numéro CAS |
107445-22-7 |
Formule moléculaire |
C14H14N2O3S |
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
[(Z)-1-pyridin-4-ylethylideneamino] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H14N2O3S/c1-11-3-5-14(6-4-11)20(17,18)19-16-12(2)13-7-9-15-10-8-13/h3-10H,1-2H3/b16-12- |
Clé InChI |
GOBHWEKJWDUUQS-VBKFSLOCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C(/C)\C2=CC=NC=C2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C)C2=CC=NC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C)C2=CC=NC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



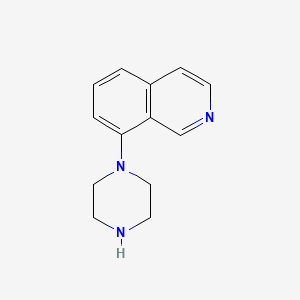

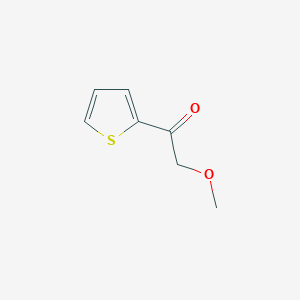

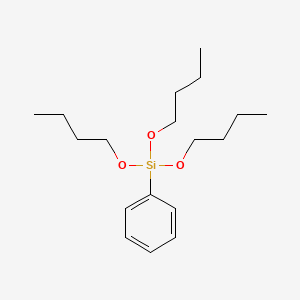
![Ethanol, 2-[(3,5-dinitrophenyl)thio]-](/img/structure/B3045381.png)
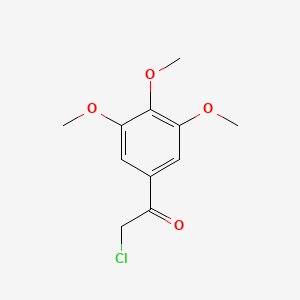

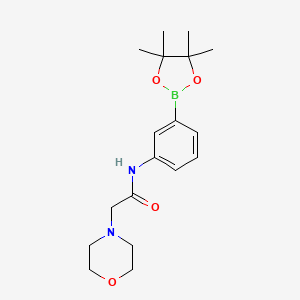
![7-chloro-2-methyl-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B3045385.png)
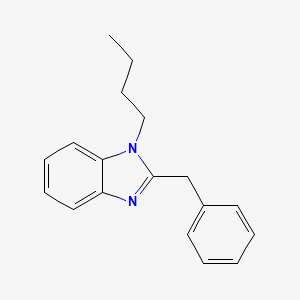
![Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-](/img/structure/B3045388.png)
